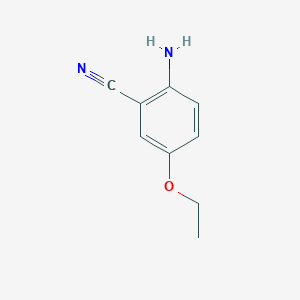

2-Amino-5-ethoxybenzonitrile

Descripción

General Overview of Benzonitrile Derivatives in Chemical Science

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene ring attached to a nitrile group (-C≡N). ontosight.aiwikipedia.org This functional group significantly influences the chemical properties of the molecule, making benzonitriles versatile building blocks in organic synthesis. wikipedia.org They serve as precursors for a wide array of more complex molecules and are utilized in the production of pharmaceuticals, dyes, and resins. wikipedia.orgontosight.aichemicalbook.com The reactivity of the benzonitrile core can be modulated by the presence of other substituents on the benzene ring, which can be either electron-donating or electron-withdrawing. ontosight.ai

Significance of 2-Aminobenzonitrile Scaffolds in Organic Synthesis and Emerging Fields

The 2-aminobenzonitrile scaffold is a particularly important structural motif in organic chemistry. The presence of the amino group ortho to the nitrile functionality provides a unique platform for a variety of chemical transformations, including cyclization and condensation reactions. researchgate.netfrontiersin.orgrsc.org These reactions are instrumental in the synthesis of various heterocyclic compounds, such as quinazolines and quinolines, which are core structures in many biologically active molecules. researchgate.netfrontiersin.orgrsc.org The versatility of the 2-aminobenzonitrile scaffold has led to its use in the development of novel materials and as a key intermediate in the synthesis of complex organic molecules. frontiersin.orgchemicalbook.com

Theoretical Considerations of the Structural and Electronic Features of 2-Amino-5-ethoxybenzonitrile

This compound is a specific derivative of the 2-aminobenzonitrile scaffold, featuring an ethoxy group (-OCH2CH3) at the 5-position of the benzene ring. The presence of the electron-donating amino and ethoxy groups influences the electron density distribution within the aromatic ring and the reactivity of the nitrile group. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the molecular geometry, electronic structure, and reactivity of this compound. mdpi.combohrium.com These computational methods help in understanding the molecule's properties and predicting its behavior in chemical reactions. mdpi.comjchps.comiapaar.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O synquestlabs.comsigmaaldrich.comavantorsciences.com |

| Molecular Weight | 162.19 g/mol synquestlabs.comsigmaaldrich.com |

| CAS Number | 549488-78-0 synquestlabs.com |

| Appearance | Solid sigmaaldrich.com |

Current Research Landscape and Identified Gaps in this compound Studies

The current research landscape for aminobenzonitrile derivatives is broad, with significant focus on their application in the synthesis of heterocyclic compounds and materials with specific electronic properties. researchgate.netfrontiersin.orgrsc.orgrsc.orgrsc.org While the parent compound, 2-aminobenzonitrile, and other substituted analogs like 2-amino-5-methoxybenzonitrile and 2-amino-4,5-dimethoxybenzonitrile are subjects of study, specific research on this compound appears to be less prevalent in the public domain. ontosight.aifishersci.ca There is an opportunity for further investigation into the unique reactivity and potential applications of this specific compound, particularly in comparative studies with its methoxy analog to understand the influence of the slightly larger ethoxy group on its chemical and physical properties. Further experimental and computational studies would be beneficial to fully characterize this molecule and explore its synthetic utility.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| 2-Aminobenzonitrile |

| 2-Amino-5-methoxybenzonitrile |

| 2-Amino-4,5-dimethoxybenzonitrile |

| Quinazoline |

| Quinoline |

| 2-nitrobenzonitrile |

| 2-amino-5-chlorobenzonitrile |

| 2-Amino-5-bromobenzophenone |

| 5-chloroanthranilic acid |

| 2-amino-5-chlorobenzamide |

| anthranilic acid |

Propiedades

IUPAC Name |

2-amino-5-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLJDPOAWFEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304692 | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-78-0 | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549488-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-5-ethoxybenzonitrile?

- Methodology : The synthesis typically involves introducing substituents (amino, ethoxy, nitrile) onto a benzene ring. For example, analogous compounds like 4-Amino-2-ethoxy-5-fluorobenzonitrile are synthesized by reacting aldehyde precursors with nitrile sources in solvents like dichloromethane under basic conditions. Stirring at room temperature for several hours yields the product .

- Key considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres to prevent oxidation of sensitive groups like the amino moiety.

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar compounds?

- Methodology :

- NMR : The nitrile group (C≡N) appears as a sharp singlet at ~110-120 ppm in NMR. The ethoxy group (-OCHCH) shows distinct splitting patterns in NMR (quartet for CH, triplet for CH) .

- IR : The nitrile group exhibits a strong absorption band near 2240 cm. Amino groups (-NH) show peaks at 3300-3500 cm .

- Validation : Compare spectra with PubChem or crystallographic data for structurally related benzonitriles .

Q. What purification methods are effective for isolating this compound?

- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Recrystallization from ethanol or acetonitrile can improve purity. For nitro- or halogen-containing analogs, preparative HPLC with reverse-phase C18 columns is recommended .

Advanced Research Questions

Q. How do substituent positions (e.g., ethoxy vs. fluoro) influence the biological activity of benzonitrile derivatives?

- Methodology : Compare this compound with analogs like 4-Amino-2-ethoxy-5-fluorobenzonitrile using in vitro assays (e.g., enzyme inhibition). Structural data from PubChem shows that electron-withdrawing groups (e.g., -F) increase electrophilicity, while ethoxy groups enhance lipophilicity, affecting membrane permeability .

- Data analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported reactivity data for amino-ethoxybenzonitriles?

- Methodology : Discrepancies may arise from reaction conditions (e.g., solvent polarity, temperature). For example, amino group oxidation to nitro derivatives can occur under aerobic conditions, altering reactivity. Replicate experiments under controlled atmospheres (N/Ar) and validate via mass spectrometry .

- Case study : Inconsistent nitrile stability reports may stem from trace metal catalysts; use chelating agents (e.g., EDTA) to suppress side reactions .

Q. How can computational chemistry predict the degradation pathways of this compound under varying pH conditions?

- Methodology : Employ DFT (Density Functional Theory) calculations to model hydrolysis of the nitrile group to carboxylic acids. Simulate aqueous environments at pH 2–12. Experimental validation via LC-MS can identify degradation products like 5-amino-2-ethoxybenzoic acid .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology : Amino and nitrile groups can form hydrogen bonds, complicating crystal packing. Use slow evaporation from DMSO/water mixtures. For analogs like 2-Amino-5-fluorobenzoic acid, cryocrystallography at 100 K improves resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.